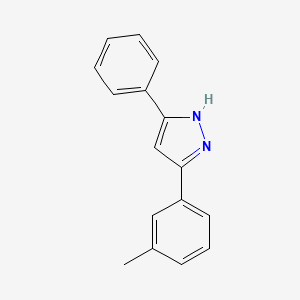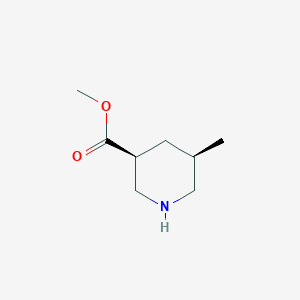
(3S,5R)-Methyl 5-methylpiperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,5R)-Methyl 5-methylpiperidine-3-carboxylate is a chiral piperidine derivative Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-Methyl 5-methylpiperidine-3-carboxylate typically involves multiple steps One efficient method starts from D-pyroglutaminolAfter deprotection and amide formation, the final product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis methods used in research can potentially be scaled up for industrial production, given the availability of starting materials and optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-Methyl 5-methylpiperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from these reactions include various substituted piperidines, alcohols, amines, and carboxylic acids. These products can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
(3S,5R)-Methyl 5-methylpiperidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: Its derivatives are studied for their potential biological activities, including analgesic and anticancer properties.
Medicine: Piperidine derivatives are explored for their therapeutic potential in treating various diseases, including cancer and hypertension.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (3S,5R)-Methyl 5-methylpiperidine-3-carboxylate is not well-documented. piperidine derivatives generally exert their effects by interacting with specific molecular targets, such as receptors or enzymes, and modulating their activity. This interaction can lead to various biological effects, including analgesic, anticancer, and antihypertensive activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives like (3S,5R)-3-hydroxy-5-methylpiperidin-1-yl and (3R,5S)-5-methylpiperidine-3-carboxylic acid.
Uniqueness
What sets (3S,5R)-Methyl 5-methylpiperidine-3-carboxylate apart is its specific chiral configuration, which can significantly influence its biological activity and interactions with molecular targets. This uniqueness makes it a valuable compound for research and development in medicinal chemistry .
Properties
CAS No. |
405513-12-4 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl (3S,5R)-5-methylpiperidine-3-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-6-3-7(5-9-4-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7+/m1/s1 |
InChI Key |
HJPYJRXRHXOATI-RQJHMYQMSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](CNC1)C(=O)OC |
Canonical SMILES |
CC1CC(CNC1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(Fluoromethyl)oxetan-3-yl]methanamine](/img/structure/B11770027.png)
![N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine hydrochloride](/img/structure/B11770033.png)
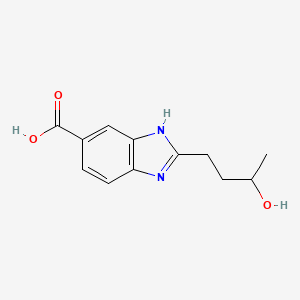
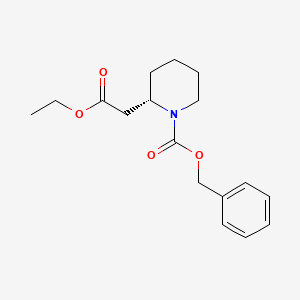
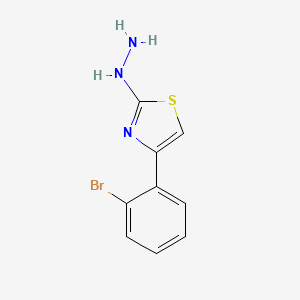
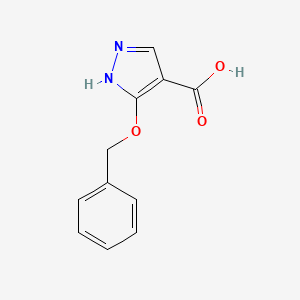
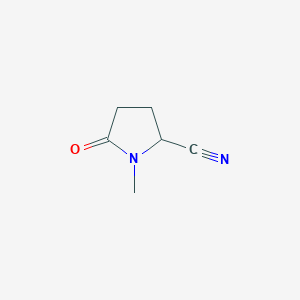
![Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate](/img/structure/B11770070.png)
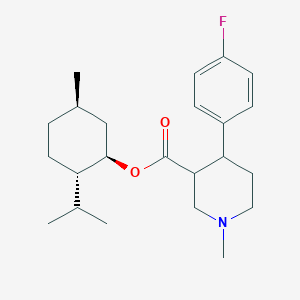
![4-(Imidazo[2,1-b]thiazol-6-yl)phenol](/img/structure/B11770076.png)
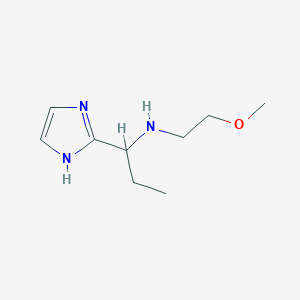
![2-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11770080.png)
